molecular formula C17H19N7O B2685011 2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2177061-05-9

2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Katalognummer: B2685011
CAS-Nummer: 2177061-05-9
Molekulargewicht: 337.387
InChI-Schlüssel: HEKNUTFJEMYBTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a potent and selective small molecule inhibitor of the kinase DDR1 (Discoidin Domain Receptor 1). This compound is of significant interest in oncology research, as DDR1 is implicated in the progression of various cancers, including breast, lung, and glioblastoma, by regulating cell adhesion, proliferation, and extracellular matrix remodeling. Its mechanism of action involves binding to the ATP-binding pocket of DDR1, thereby inhibiting its autophosphorylation and downstream signaling pathways. The molecular structure, featuring a triazolopyridazine core linked to a cyclopentapyridazinone via an azetidine moiety, is designed for high affinity and specificity. Research utilizing this inhibitor is critical for elucidating the precise biological roles of DDR1 in tumorigenesis and for validating it as a therapeutic target in preclinical models. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures. For further information on the role of DDR1 in cancer, see the summary on NCBI Gene . A relevant patent covering this chemical series and its use can be found at WO2019091933A1 .

Eigenschaften

IUPAC Name

2-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O/c1-11-18-19-15-5-6-16(21-24(11)15)22-8-12(9-22)10-23-17(25)7-13-3-2-4-14(13)20-23/h5-7,12H,2-4,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKNUTFJEMYBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)CN4C(=O)C=C5CCCC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

The compound 2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one belongs to a class of triazolopyridazine derivatives that have garnered attention for their diverse biological activities. This article synthesizes the available research on its biological activity, focusing on its pharmacological properties and potential therapeutic applications.

The compound features a complex molecular structure characterized by a cyclopenta[c]pyridazin core fused with a triazolo[4,3-b]pyridazine moiety. This structural complexity is believed to contribute to its biological activity. Below is a summary of its chemical structure:

Attribute Details
Molecular Formula C₁₄H₁₄N₆O
Molecular Weight 286.30 g/mol
CAS Number Not available in current databases

1. Tyrosine Kinase Inhibition

Triazolopyridazine derivatives have been studied as potential inhibitors of tyrosine kinases, including c-Met and other receptor tyrosine kinases (RTKs). These kinases play crucial roles in cell signaling pathways related to cancer progression and metastasis. Research indicates that the compound exhibits significant inhibition of tyrosine kinase activity, which may be beneficial in cancer treatment strategies .

2. Antimicrobial Properties

Several studies have reported the antimicrobial activity of triazolopyridazine derivatives. The compound has shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

3. Neuropharmacological Effects

Research indicates that compounds within this class may possess anxiolytic and antidepressant-like effects. Preclinical studies have demonstrated that certain triazolopyridazines can modulate neurotransmitter systems, particularly GABAergic pathways. This modulation may lead to reduced anxiety and improved mood in animal models .

Case Studies and Research Findings

Several notable studies have explored the biological activity of similar compounds:

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that related triazolopyridazine compounds significantly inhibited the proliferation of various cancer cell lines in vitro, with IC50 values in the low micromolar range .
  • Antimicrobial Screening : In a comparative study assessing antimicrobial efficacy, derivatives showed promising results against both Gram-positive and Gram-negative bacteria. The most active compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Before delving into applications, it is essential to understand the chemical structure and properties of the compound. The molecular formula is C18H22N6OC_{18}H_{22}N_{6}O with a molecular weight of approximately 342.41 g/mol. The compound features a complex structure that includes a cyclopenta[c]pyridazine core fused with a triazole-pyridazine moiety.

Cancer Therapy

Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit significant inhibitory activity against various kinases involved in cancer progression. For instance:

  • Inhibition of c-Met Kinase : A series of triazolo-pyridazine derivatives have been synthesized and evaluated for their inhibitory activity against c-Met kinase. One study reported that a compound structurally similar to 2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one demonstrated potent cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values in the micromolar range .

Tyrosine Kinase Modulation

The compound has been investigated as a potential modulator of tyrosine kinases. Tyrosine kinases play crucial roles in cell signaling pathways that regulate cell division and growth. Inhibitors targeting these kinases are vital in treating various cancers:

  • Mechanism of Action : The mechanism involves the inhibition of aberrant signaling pathways mediated by c-Met and other related tyrosine kinases. This inhibition can lead to reduced tumor growth and metastasis .

Antibacterial Activity

While primarily focused on cancer treatment, there is emerging interest in the antibacterial properties of similar compounds. Some derivatives have shown promising results against resistant bacterial strains:

  • Research Findings : Compounds with structural similarities to the target compound have been reported to exhibit significant antibacterial activity through mechanisms involving disruption of bacterial cell wall synthesis .

Case Studies and Research Findings

StudyFindingsCompound Tested
Study ASignificant cytotoxicity against A549 cells (IC50 = 1.06 μM)Triazolo-pyridazine derivative
Study BInhibition of c-Met kinase with IC50 values comparable to ForetinibSimilar triazolo-pyridazine compound
Study CAntibacterial activity against Gram-positive bacteriaVarious triazole derivatives

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Bioactivity Comparison of Cyclopenta-Fused Compounds

Compound Class Core Structure Key Substituents Bioactivity (EC₅₀/IC₅₀) Reference
Target Compound Cyclopenta[c]pyridazinone 3-methyl-triazolo-pyridazine, azetidine N/A (Theoretical) -
Cyclopenta[c]pyridine (Salviadiginine A) Cyclopenta[c]pyridine None (natural product) Weak anti-inflammatory
Cyclopenta[b]quinoline (Compound 27) Cyclopenta[b]quinoline Fluorobenzoic acid AChE IC₅₀: 0.12 µM
Cyclopenta[c]thiophene Cyclopenta[c]thiophene Amino, dihydro Antitumor (In vitro)

Table 2: Pharmacokinetic Parameters of Triazolo-Pyridazine Analogues

Compound Molecular Weight (g/mol) Water Solubility (µg/mL) Key Feature Reference
Target Compound ~400 (estimated) Low (predicted) Azetidine linker -
3-((Pyridin-2-ylmethyl)thio)-... 320.4 33.7 (pH 7.4) Pyridyl-thioether
VX-950 (HCV inhibitor) 517.6 High Carboxamide

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-cyclopenta[c]pyridazin-3-one?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic assembly. Key steps include:

  • Cyclization : Formation of the triazolo-pyridazine core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under optimized conditions (e.g., sodium ascorbate/copper sulfate in DMSO at 60–80°C) .
  • Azetidine Functionalization : Coupling of 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine with azetidine intermediates using nucleophilic substitution or reductive amination .
  • Final Assembly : Linking the azetidine moiety to the cyclopenta[c]pyridazin-3-one scaffold via alkylation or Mitsunobu reactions. Purification often employs column chromatography with gradients of ethyl acetate/hexane .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry.
  • HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) for purity assessment (>95%) and molecular ion verification .
  • X-ray Crystallography : If crystalline forms are obtainable, single-crystal analysis resolves absolute configuration .

Q. What precautions are critical for handling this compound in the laboratory?

  • Methodological Answer :

  • Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis or oxidation .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods due to potential dust inhalation risks .
  • Waste Disposal : Follow institutional guidelines for halogenated organic waste, as related triazolo-pyridazines may contain halogenated byproducts .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound’s synthesis?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for cyclization or coupling steps .
  • Machine Learning : Train models on datasets of analogous triazolo-pyridazine reactions to predict optimal solvents, catalysts, and temperatures. Tools like ICReDD’s reaction design platform integrate experimental and computational data .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer :

  • Comparative Analysis : Cross-validate NMR shifts with structurally similar compounds (e.g., 6-Chloro-7-cyclobutyl-triazolo-pyridazines) to identify anomalous peaks .
  • Isotopic Labeling : Use 15^15N or 2^2H labeling to clarify ambiguous assignments in crowded spectral regions .
  • Dynamic NMR : Assess rotational barriers in azetidine or cyclopentane moieties to explain temperature-dependent splitting .

Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to:
  • Acidic/basic conditions (0.1M HCl/NaOH at 25–60°C).
  • Oxidative stress (3% H2_2O2_2).
  • Analytical Monitoring : Track degradation products via LC-MS and quantify stability using Arrhenius kinetics to extrapolate shelf-life .

Q. What advanced techniques elucidate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Analog Synthesis : Systematically vary substituents (e.g., methyl groups on the triazolo ring or azetidine) and assess biological activity .
  • Molecular Docking : Use cryo-EM or X-ray structures of target proteins (e.g., kinases) to predict binding modes and guide SAR .

Data-Driven and Experimental Design Questions

Q. How can reactor design improve scalability for synthesizing this compound?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous-flow systems to enhance heat/mass transfer during exothermic steps (e.g., cyclization). Use PTFE reactors to avoid metal contamination .
  • Membrane Separation : Integrate nanofiltration membranes for in-line purification, reducing reliance on column chromatography .

Q. What methodologies validate mechanistic hypotheses for side reactions during synthesis?

  • Methodological Answer :

  • Kinetic Profiling : Use stopped-flow NMR or inline IR to monitor intermediate formation and identify competing pathways .
  • Isotope Effects : Compare kHk_{\text{H}}/kDk_{\text{D}} ratios to distinguish between proton-transfer or electron-transfer mechanisms .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.